molecular formula C14H15Cl2NO B5015320 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide

Cat. No.: B5015320
M. Wt: 284.2 g/mol
InChI Key: AIBJZTYMMVHZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of cyclopropane carboxylic acid and is characterized by the presence of a dichloroethenyl group, a dimethyl group, and a phenyl group attached to the cyclopropane ring

Safety and Hazards

The safety data sheet for “3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride” indicates that it is toxic if swallowed, causes skin irritation, may cause respiratory irritation, and is very toxic to aquatic life .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

    Introduction of the Dichloroethenyl Group: The dichloroethenyl group can be introduced through a halogenation reaction, where the cyclopropane ring is treated with a halogenating agent such as chlorine or bromine.

    Attachment of the Phenyl Group: The phenyl group can be attached to the cyclopropane ring through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the cyclopropane ring is reacted with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the dichloroethenyl group is oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a dichloroethyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms in the dichloroethenyl group are replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Dichloroethyl derivatives and other reduced forms.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth or signaling pathways.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: A widely used insecticide with a similar cyclopropane structure.

    Cyfluthrin: Another insecticide with a similar chemical structure and mode of action.

    Deltamethrin: A pyrethroid insecticide with a similar cyclopropane ring and dichloroethenyl group.

Uniqueness

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJZTYMMVHZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.